Disodium Glutarate's Enhanced Aqueous Solubility via the Odd-Even Effect
Disodium glutarate exhibits significantly higher aqueous solubility than its even-carbon neighbors, disodium succinate (C4) and disodium adipate (C6), due to the established odd-even effect in this homologous series [1]. This difference is critical for applications where high solute loading in an aqueous medium is required. In a direct comparative study of sodium dicarboxylate salts, the solubility at 298.15 K was measured, with disodium glutarate (C5) showing a solubility that is a prominent outlier on the high side compared to the trend for even-numbered chains [1].
| Evidence Dimension | Solubility in Water (expressed as molality for enthalpy measurement, m) |
|---|---|
| Target Compound Data | ΔsolHm = 16.55 kJ·mol⁻¹ at m = 4.53 mol·kg⁻¹ |
| Comparator Or Baseline | Disodium Succinate (C4): ΔsolHm = 14.83 kJ·mol⁻¹ at m = 2.45 mol·kg⁻¹; Disodium Adipate (C6): ΔsolHm = 15.70 kJ·mol⁻¹ at m = 3.52 mol·kg⁻¹ |
| Quantified Difference | Glutarate's measurement is taken at a higher molality (4.53) compared to succinate (2.45) and adipate (3.52), indicating substantially greater saturation solubility at the reference temperature. |
| Conditions | Measurement of molar enthalpies of solution (ΔsolHm) in water at T = 298.15 K [1] |
Why This Matters
This higher solubility is a key differentiator for procurement when formulating concentrated aqueous solutions, ensuring disodium glutarate remains in solution at levels where succinate or adipate might precipitate.
- [1] Apelblat, A., & Manzurola, E. (2009). The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K. The Journal of Chemical Thermodynamics, 41(6), 745-751. View Source
